(+)-Sparteine

Description

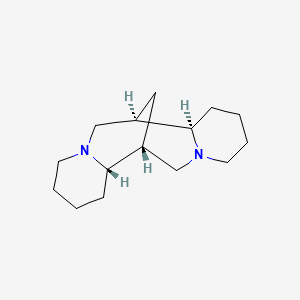

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRCCWJSBJZJBV-TUVASFSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CC3CC(C2C1)CN4C3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317646 | |

| Record name | (+)-Sparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492-08-0, 90-39-1 | |

| Record name | (+)-Sparteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=492-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pachycarpine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Sparteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-Sparteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

total synthesis of (+)-sparteine from commercially available starting materials

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sparteine, the unnatural enantiomer of the naturally occurring (-)-sparteine, is a valuable chiral ligand in asymmetric synthesis. Its limited availability from natural sources has spurred the development of various total syntheses. This technical guide provides an in-depth analysis of prominent and efficient total syntheses of this compound, commencing from commercially available starting materials. Detailed experimental protocols for key transformations, comprehensive quantitative data, and visual representations of the synthetic pathways are presented to serve as a valuable resource for researchers in the field of organic synthesis and drug development. This document focuses on the seminal asymmetric synthesis by Aubé and a more recent, concise approach adaptable from the work of O'Brien, alongside a highly efficient racemic synthesis by Reisman, providing a comparative overview of the current state-of-the-art.

Introduction

Sparteine is a tetracyclic lupin alkaloid that has found significant application as a chiral diamine ligand in a multitude of stereoselective transformations. While the (-)-enantiomer is readily available from natural sources such as Scotch broom (Cytisus scoparius), the (+)-enantiomer is not easily obtained. The demand for this compound, to access the opposite enantiomers of synthetic targets, has driven the development of several elegant total syntheses. This guide will detail the strategic approaches and experimental methodologies for the synthesis of this compound from readily accessible starting materials.

Asymmetric Total Synthesis of this compound (Aubé, 2002)

The first asymmetric total synthesis of this compound was reported by Aubé and coworkers in 2002.[1][2] This 15-step synthesis commences with commercially available 2,5-norbornadione and proceeds with an overall yield of 15.7%.[1] Key transformations in this route include an intramolecular Schmidt reaction and a photo-Beckmann rearrangement to construct the tetracyclic core.

Synthetic Pathway

The synthesis begins with the protection of one of the carbonyl groups of 2,5-norbornadione, followed by a series of functional group manipulations to install the necessary appendages for the key cyclization reactions. The first key ring-forming step is an intramolecular Schmidt reaction, which forms one of the piperidine rings. The second crucial step is a photo-Beckmann rearrangement, which ingeniously forms the final piperidine ring and sets the stage for the completion of the synthesis.

References

Spectroscopic Properties and Characterization of (+)-Sparteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Sparteine is a tetracyclic bis-quinolizidine alkaloid, a natural product that has garnered significant interest in synthetic and medicinal chemistry. Its rigid, chiral structure makes it a valuable chiral ligand in asymmetric synthesis. A thorough understanding of its spectroscopic properties is paramount for its identification, quality control, and for studying its interactions in various chemical and biological systems. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including detailed data and experimental protocols for key analytical techniques.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound. It is important to note that while extensive research has been conducted on sparteine and its derivatives, specific, comprehensive, and publicly available datasets for this compound are limited. The data presented here is compiled from various sources and should be used as a reference.

¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Solvent |

| Data not available in a comprehensive tabular format in the searched literature. |

Note: While general ¹H NMR spectra of sparteine are referenced in the literature, a detailed table of chemical shifts and coupling constants for this compound could not be definitively compiled from the available search results. A study by ResearchGate provides a comparison of chemical shifts for sparteine in different solvents, but the specific data table was not accessible[1].

¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon | Chemical Shift (δ) ppm | Solvent |

| Data not available in a comprehensive tabular format in the searched literature. |

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 - 2850 | Strong | C-H stretching (alkane) |

| ~1470 - 1350 | Medium | C-H bending (alkane) |

| ~1300 - 1000 | Medium-Strong | C-N stretching (amine) |

Note: The FT-IR spectrum of sparteine is expected to be dominated by C-H and C-N vibrations. Specific peak values for this compound are not detailed in the available literature, but characteristic absorption ranges for alkanes and amines provide a general expectation.[5][6]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For this compound (C₁₅H₂₆N₂), the expected molecular weight is approximately 234.38 g/mol .

| m/z | Relative Intensity (%) | Assignment |

| 234 | [M]⁺ (Molecular Ion) | |

| Specific fragmentation data for this compound is not readily available. |

Note: The fragmentation of sparteine derivatives has been studied, but a detailed fragmentation pattern for this compound under standard electron ionization (EI) conditions was not found in the searched literature. Fragmentation is expected to involve the cleavage of the quinolizidine rings.[7][8][9]

Circular Dichroism (CD) Spectroscopy Data

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Solvent |

| Specific CD spectral data for pure this compound is not readily available. |

Note: While the application of CD spectroscopy to sparteine alkaloids has been reported, specific spectral data for this compound is not provided in a readily accessible format. A study on chiral carbon nanoparticles surface-passivated with this compound reported CD peaks at 195-220 nm, but this is characteristic of the nanoparticle system, not the free molecule.[10]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound. These protocols are based on general best practices and should be optimized for the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or benzene-d₆ (C₆D₆)) in a clean, dry vial. The choice of solvent can influence chemical shifts[1].

-

Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter[11][12].

-

Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Protocol:

-

Instrument: 400 MHz (or higher) NMR Spectrometer.

-

Solvent: CDCl₃ (unless otherwise specified).

-

Temperature: 298 K.

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~12 ppm.

-

Number of Scans (NS): 16-64 (adjust for desired signal-to-noise ratio).

-

Relaxation Delay (D1): 1-5 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

-

Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine multiplicities and coupling constants.

-

3. ¹³C NMR Spectroscopy Protocol:

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer.

-

Solvent: CDCl₃ (unless otherwise specified).

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200 ppm.

-

Number of Scans (NS): 1024 or higher (due to the low natural abundance of ¹³C).

-

Relaxation Delay (D1): 2 seconds.

-

-

Processing:

-

Apply a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained[13].

-

Place the powder into a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet[13].

2. FT-IR Spectroscopy Protocol:

-

Instrument: FT-IR Spectrometer.

-

Mode: Transmission.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Record the sample spectrum.

-

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL[14].

-

If necessary, filter the final solution before injection.

2. Mass Spectrometry Protocol (ESI-MS):

-

Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+), as sparteine contains basic nitrogen atoms that are readily protonated.

-

Infusion: Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.

-

Acquisition Parameters:

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

For tandem MS (MS/MS) to study fragmentation, select the protonated molecular ion ([M+H]⁺) as the precursor ion and apply collision-induced dissociation (CID).

-

Circular Dichroism (CD) Spectroscopy

1. Sample Preparation:

-

Dissolve this compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or water). The choice of solvent is critical as it must not absorb in the wavelength range of interest[15].

-

Prepare a solution with a concentration that results in an absorbance of approximately 0.8 at the wavelength of maximum absorption[16]. This typically corresponds to a concentration in the range of 0.1-1 mg/mL.

-

Use a quartz cuvette with a suitable path length (e.g., 0.1 cm or 1 cm)[15].

2. CD Spectroscopy Protocol:

-

Instrument: CD Spectropolarimeter.

-

Procedure:

-

Purge the instrument with dry nitrogen gas to remove oxygen, which absorbs in the far-UV region[17].

-

Record a baseline spectrum of the solvent in the same cuvette.

-

Record the CD spectrum of the this compound solution.

-

-

Acquisition Parameters:

-

Wavelength Range: Typically 190-300 nm for electronic transitions.

-

Bandwidth: 1 nm.

-

Scan Speed: 50-100 nm/min.

-

Data Pitch: 0.1-0.5 nm.

-

Accumulations: 3-5 scans to improve signal-to-noise.

-

-

Processing: The instrument software will subtract the baseline spectrum from the sample spectrum to yield the final CD spectrum. The data is typically reported in millidegrees (mdeg) and can be converted to molar ellipticity.

Visualization of Biosynthetic Pathway

The biosynthesis of sparteine from L-lysine is a key pathway in lupin alkaloids. The following diagram illustrates the proposed biosynthetic route.

Conclusion

The spectroscopic characterization of this compound is essential for its application in research and development. This guide provides a framework for understanding and performing the necessary analytical techniques. While comprehensive, tabulated spectral data for this compound remains somewhat elusive in the public domain, the provided protocols offer a robust starting point for obtaining high-quality data. The continued investigation and sharing of such data will be invaluable to the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. compoundchem.com [compoundchem.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. biocompare.com [biocompare.com]

- 6. researchgate.net [researchgate.net]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. How to make an NMR sample [chem.ch.huji.ac.il]

- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 13. eng.uc.edu [eng.uc.edu]

- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 15. CD sample preparation [structbio.vanderbilt.edu]

- 16. ccr.cancer.gov [ccr.cancer.gov]

- 17. bitesizebio.com [bitesizebio.com]

Computational Modeling of (+)-Sparteine-Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Sparteine, a naturally occurring chiral diamine, and its synthetic surrogates are pivotal ligands in asymmetric catalysis, facilitating a myriad of stereoselective transformations. The intricate relationship between the three-dimensional structure of this compound-metal complexes and their catalytic activity necessitates a deep understanding of their electronic and steric properties. Computational modeling, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating reaction mechanisms, predicting enantioselectivity, and guiding the rational design of novel catalysts. This technical guide provides a comprehensive overview of the computational modeling of this compound-metal complexes, detailing established theoretical protocols, experimental validation techniques, and data presentation standards for researchers in academia and the pharmaceutical industry.

Introduction

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and materials science. Chiral catalysts, particularly those based on transition metal complexes with chiral ligands, offer an efficient and elegant solution. This compound, with its rigid C2-symmetric bicyclic skeleton, has proven to be a highly effective chiral ligand for a variety of metals, including palladium, copper, and zinc, in asymmetric synthesis.

Computational chemistry provides a powerful lens through which to examine the subtle, yet critical, factors that govern the efficacy of these catalytic systems. By simulating the structures and energies of reactants, transition states, and products, researchers can gain unprecedented insights into the origins of stereoselectivity. This guide will walk through the essential aspects of modeling this compound-metal complexes, from initial complex synthesis and characterization to the intricacies of computational prediction of catalytic outcomes.

Experimental Protocols

Accurate computational models are fundamentally reliant on robust experimental data for validation. The following sections detail the key experimental procedures for the synthesis and characterization of this compound-metal complexes.

Synthesis of this compound-Metal Halide Complexes

The synthesis of simple this compound-metal halide complexes, such as with copper(II) chloride or zinc(II) chloride, is a foundational step.

Materials:

-

This compound

-

Anhydrous metal chloride (e.g., CuCl₂, ZnCl₂)

-

Anhydrous solvent (e.g., ethanol, dichloromethane)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Procedure:

-

Under an inert atmosphere, dissolve this compound in the anhydrous solvent in a Schlenk flask.

-

In a separate Schlenk flask, dissolve the anhydrous metal chloride in the same solvent.

-

Slowly add the metal chloride solution to the this compound solution with constant stirring.

-

A precipitate of the this compound-metal complex will typically form.

-

Continue stirring the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to ensure complete reaction.

-

Isolate the solid product by filtration under inert atmosphere.

-

Wash the precipitate with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

-

Dry the complex under vacuum to obtain the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the coordination of this compound to the metal center and for assessing the purity of the complex.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

-

Appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Procedure:

-

Prepare an NMR sample by dissolving a small amount of the synthesized complex in the chosen deuterated solvent.

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the spectra for shifts in the proton and carbon signals of the sparteine ligand upon coordination to the metal. Coordination typically leads to downfield shifts of the signals for the protons and carbons near the nitrogen atoms.

-

For paramagnetic complexes (e.g., some Cu(II) complexes), specialized NMR techniques may be required due to significant peak broadening.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the definitive three-dimensional structure of the complex, including precise bond lengths and angles, which are essential for validating computational models.

Procedure:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a goniometer head and place it on the diffractometer. Collect diffraction data by rotating the crystal in a beam of X-rays.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, high-resolution structure.

Computational Modeling Protocol

Density Functional Theory (DFT) is the most widely used computational method for studying transition metal complexes due to its balance of accuracy and computational cost.

Software and Hardware

A variety of quantum chemistry software packages can be used for these calculations, including Gaussian, ORCA, and ADF. Access to high-performance computing resources is typically required for timely completion of calculations, especially for larger systems and reaction pathways.

Model Construction

The initial 3D coordinates of the this compound-metal complex can be obtained from experimental X-ray crystal structures or built using molecular modeling software.

Level of Theory: Functional and Basis Set Selection

The choice of DFT functional and basis set is critical for obtaining accurate results.

-

Functional: The B3LYP hybrid functional is a popular and often reliable choice for transition metal complexes.[1] Other functionals, such as M06-L, may also provide good results.

-

Basis Set: A mixed basis set approach is commonly employed. For the metal atom (e.g., Cu, Zn, Pd), a basis set with an effective core potential (ECP), such as LANL2DZ, is often used. For the lighter atoms (C, H, N, Cl), a Pople-style basis set like 6-31G(d) or a more flexible basis set like 6-311+G(d,p) is recommended.

Geometry Optimization

The initial structure of the complex is optimized to find the lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable structure. Frequency calculations should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Solvation Effects

Reactions are typically carried out in solution, so it is important to account for the effect of the solvent in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate bulk solvent effects.[1]

Calculation of Properties

Once the geometry is optimized, various properties can be calculated, including:

-

Thermodynamic properties: Enthalpy, Gibbs free energy.

-

Spectroscopic properties: NMR chemical shifts, vibrational frequencies (for comparison with IR and Raman spectra).

-

Electronic properties: Molecular orbital energies, charge distributions.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison and analysis.

Table 1: Comparison of Experimental and DFT-Calculated Geometrical Parameters for a this compound-Metal Complex

| Parameter | Bond/Angle | Experimental (Å or °) | DFT-Calculated (Å or °) | % Difference |

| Bond Lengths | M-N1 | Value | Value | Value |

| M-N2 | Value | Value | Value | |

| M-Cl1 | Value | Value | Value | |

| M-Cl2 | Value | Value | Value | |

| Bond Angles | N1-M-N2 | Value | Value | Value |

| Cl1-M-Cl2 | Value | Value | Value | |

| N1-M-Cl1 | Value | Value | Value |

Note: Experimental values are typically obtained from X-ray crystallography. DFT-calculated values are from the optimized geometry.

Table 2: Calculated Energies for a Catalytic Reaction Step

| Species | Electronic Energy (Hartree) | Gibbs Free Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | Value | Value | 0.0 |

| Transition State | Value | Value | Value |

| Products | Value | Value | Value |

Visualization of Workflows and Pathways

Visual representations of experimental and computational workflows, as well as reaction pathways, can greatly enhance understanding.

Experimental Workflow

Computational Modeling Workflow

Catalytic Cycle for Enantioselective Reaction

References

The Elusive Enantiomer: A Technical Guide to the Discovery and Natural Sources of (+)-Sparteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a tetracyclic quinolizidine alkaloid, has garnered significant attention in the fields of pharmacology and asymmetric synthesis. While the (-)-enantiomer is well-documented and commercially available, its dextrorotatory counterpart, (+)-sparteine, remains comparatively enigmatic. This technical guide provides a comprehensive overview of the discovery and natural sources of this compound, also known as pachycarpine. It delves into its natural occurrence, the general biosynthetic pathway of sparteine, and the challenges associated with its isolation from natural sources. This document aims to be a valuable resource for researchers interested in the natural products chemistry, biosynthesis, and potential applications of this rare enantiomer.

Discovery and Historical Context

The history of sparteine dates back to 1932 when Couch first isolated the alkaloid from Lupinus barbiger[1]. However, the stereochemistry of this initial isolate was not specified. For decades, the readily available enantiomer from sources such as Scotch broom (Cytisus scoparius) and various Lupinus species was the levorotatory form, (-)-sparteine.

The existence of this compound as a naturally occurring compound was established later. It is often referred to in the literature by its synonym, pachycarpine. While not as abundant as its enantiomer, this compound has been identified in a limited number of plant species, making its isolation from natural sources a significant challenge. This scarcity has been a driving force behind the development of synthetic routes to obtain this enantiomer for applications in asymmetric synthesis where it can serve as a "non-natural" chiral ligand.

Natural Sources of this compound

The natural occurrence of this compound is sparse compared to its levorotatory counterpart. The primary plant species reported to contain this compound are:

-

Lupinus pusillus : This species of lupin is a documented natural source of this compound.

-

Maackia amurensis : This tree, native to East Asia, has also been identified as a source of this compound (pachycarpine).

It is important to note that the concentration of this compound in these plants is generally low, and detailed quantitative analyses in the literature are scarce. This contrasts with the relatively higher abundance of (-)-sparteine in other lupin species and Scotch broom.

Biosynthesis of Sparteine

The biosynthesis of the sparteine skeleton in plants is a well-studied process that originates from the amino acid L-lysine. The general pathway involves the enzymatic conversion of lysine into cadaverine, which then serves as the building block for the quinolizidine alkaloid core.

General Biosynthetic Pathway

The biosynthesis of sparteine is believed to proceed through the following key steps:

-

Decarboxylation of L-lysine: The enzyme lysine decarboxylase (LDC) catalyzes the removal of a carboxyl group from L-lysine to form the diamine cadaverine.

-

Oxidative Deamination: Cadaverine is then oxidatively deaminated to 5-aminopentanal, which exists in equilibrium with its cyclic Schiff base, Δ¹-piperideine.

-

Trimerization of Δ¹-piperideine: Three molecules of Δ¹-piperideine (or their precursors) are thought to condense to form the tetracyclic sparteine skeleton.

The exact mechanism of the final cyclization steps and the enzymes involved in orchestrating the complex stereochemistry of the sparteine molecule are still areas of active research.

Stereochemical Control

The formation of either the (+) or (-) enantiomer of sparteine is determined by the stereospecificity of the enzymes involved in the cyclization cascade. While the general pathway is accepted, the specific enzyme(s) that control the stereochemical outcome leading to this compound in Lupinus pusillus and Maackia amurensis have not yet been fully characterized. It is hypothesized that different plant species possess enantiocomplementary enzymes capable of producing one enantiomer over the other.

dot

Caption: General biosynthetic pathway of sparteine enantiomers from L-lysine.

Experimental Protocols: Isolation and Characterization

General Alkaloid Extraction from Plant Material

This protocol provides a general framework. Optimization would be required for specific plant tissues and target alkaloid concentrations.

Materials:

-

Dried and powdered plant material (e.g., aerial parts of Lupinus pusillus or heartwood of Maackia amurensis)

-

Methanol or Ethanol

-

Hydrochloric acid (HCl), 2% (v/v)

-

Ammonia solution (NH₄OH) or Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., mixtures of dichloromethane, methanol, and ammonia)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Dragendorff's reagent for alkaloid visualization

Procedure:

-

Extraction: Macerate the powdered plant material in methanol for 24-48 hours at room temperature. Repeat the extraction process three times to ensure exhaustive extraction.

-

Acidification: Combine the methanolic extracts and evaporate to dryness under reduced pressure. Resuspend the residue in 2% aqueous HCl to protonate the alkaloids, rendering them water-soluble.

-

Defatting: Extract the acidic aqueous solution with a nonpolar solvent like hexane or diethyl ether to remove fats and other non-polar compounds. Discard the organic layer.

-

Basification: Basify the aqueous layer to a pH of 10-12 with ammonia solution or NaOH to deprotonate the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Extraction: Extract the basified aqueous solution with dichloromethane or chloroform. Repeat this extraction several times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkaloid extract.

-

Purification: Subject the crude extract to column chromatography on silica gel. Elute with a gradient of dichloromethane-methanol with a small percentage of ammonia to prevent tailing of the alkaloids.

-

Monitoring: Monitor the fractions by TLC, visualizing with UV light and/or Dragendorff's reagent.

-

Isolation: Combine the fractions containing the target alkaloid and evaporate the solvent to yield the purified compound.

Characterization

The isolated this compound should be characterized using a combination of the following analytical techniques:

-

Polarimetry: To confirm the positive optical rotation, which is the defining characteristic of this enantiomer.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The NMR spectra of (+)- and (-)-sparteine are identical, so this technique cannot distinguish between the enantiomers without the use of a chiral shift reagent.

-

Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): To determine the enantiomeric purity of the isolated sample.

Quantitative Data

As of the current literature, there is a significant lack of quantitative data on the natural abundance of this compound in its native plant sources. Most quantitative studies on sparteine focus on the total alkaloid content or the concentration of the more common (-)-enantiomer. The development of sensitive and enantioselective analytical methods is crucial for future studies to accurately quantify the levels of this compound in various plant species.

Conclusion and Future Outlook

The discovery and study of this compound have been hampered by its limited availability from natural sources. While its existence in the plant kingdom is confirmed, the low concentrations and the lack of detailed isolation protocols in recent literature present significant challenges for its natural product-based research. The general biosynthetic pathway from lysine provides a framework for understanding its formation, but the specific enzymatic control of its stereochemistry remains an open area for investigation.

For researchers and drug development professionals, the scarcity of natural this compound underscores the importance of asymmetric synthesis to access this valuable chiral ligand. Future research in the field of plant biochemistry and metabolic engineering could potentially lead to the identification of the key enzymes in the this compound biosynthetic pathway, opening up possibilities for its biotechnological production. Further phytochemical screening of a wider range of plant species may also reveal new, more abundant natural sources of this elusive enantiomer.

dot

Caption: A simplified workflow for the isolation and characterization of this compound.

References

An In-depth Technical Guide on the Mechanism of Action of Sparteine as a Sodium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sparteine, a quinolizidine alkaloid, has been identified as a blocker of voltage-gated sodium channels (VGSCs), contributing to its pharmacological effects, including its antiarrhythmic properties. This technical guide provides a comprehensive analysis of the mechanism of action of sparteine as a sodium channel blocker. Through a detailed review of available electrophysiological data, this document elucidates sparteine's interaction with sodium channels, focusing on its concentration-dependent effects, impact on channel kinetics, and the principles of state-dependent blockade. Experimental protocols for assessing sodium channel blockade are detailed, and the underlying molecular interactions are illustrated through logical diagrams. This guide is intended to serve as a resource for researchers and professionals in drug development seeking a deeper understanding of sparteine's sodium channel blocking properties.

Introduction to Sparteine and Voltage-Gated Sodium Channels

Sparteine is a plant-derived alkaloid known for a range of pharmacological activities.[1] Among these, its action as a sodium channel blocker is of significant interest, particularly in the context of its use as an anti-arrhythmic agent.[1][2] Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, such as neurons and cardiomyocytes.[3] These channels exist in different conformational states: resting, open, and inactivated.[3] The interaction of drugs with these different states is a key determinant of their pharmacological profile.[4]

Quantitative Analysis of Sparteine's Effect on Sodium Currents

Electrophysiological studies have provided quantitative data on the inhibitory effect of sparteine on sodium currents. In rat cardiac myocytes, sparteine produces a concentration-dependent reduction of the sodium current.[5]

| Compound | Cell Type | Parameter | Value | Reference |

| Sparteine | Rat Cardiac Myocytes | EC50 for Na+ current reduction | 110 µM | [5] |

Table 1: Quantitative data on the inhibition of sodium current by Sparteine.

Mechanism of Action: State-Dependent Blockade

The primary mechanism by which many sodium channel blockers exert their effects is through state-dependent binding, showing a higher affinity for the open or inactivated states of the channel compared to the resting state.[4] This preferential binding leads to a "use-dependent" or "phasic" block, where the inhibitory effect is more pronounced at higher frequencies of channel activation.[6]

Effect on Sodium Channel Inactivation

A key finding from electrophysiological studies is that sparteine induces a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation.[5] This indicates that sparteine preferentially binds to and stabilizes the inactivated state of the channel.

| Compound | Cell Type | Effect on Inactivation | Magnitude of Shift | Reference |

| Sparteine | Rat Cardiac Myocytes | Hyperpolarizing shift | 8 mV | [5] |

Table 2: Effect of Sparteine on the voltage-dependence of sodium channel inactivation.

This preferential binding to the inactivated state is a hallmark of many Class I antiarrhythmic drugs and local anesthetics.[4] By stabilizing the inactivated state, sparteine reduces the number of channels available to open upon depolarization, thereby decreasing membrane excitability.

Effect on Sodium Channel Activation

Experimental Protocols

The characterization of sparteine's effects on sodium channels has been primarily achieved through the whole-cell patch-clamp technique.[5] This powerful electrophysiological method allows for the recording of ionic currents across the entire cell membrane while controlling the membrane potential.

Whole-Cell Patch-Clamp Protocol for Assessing Sodium Channel Blockade

The following is a generalized protocol for investigating the effects of a compound like sparteine on voltage-gated sodium currents.

1. Cell Preparation:

-

Isolate primary cells (e.g., ventricular myocytes) or use a stable cell line expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.5).

-

Plate cells on glass coverslips for recording.

2. Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH). To isolate sodium currents, other ionic currents may be blocked with specific inhibitors (e.g., CdCl2 for calcium currents, and TEA-Cl for potassium currents).

-

Internal (Pipette) Solution (in mM): e.g., 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is used to block potassium channels from the inside.

3. Electrophysiological Recording:

-

Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state.

4. Voltage Protocols:

-

To measure tonic block: Apply depolarizing voltage steps (e.g., to -20 mV for 20 ms) from a holding potential of -120 mV at a low frequency (e.g., 0.1 Hz) before and after application of sparteine.

-

To assess use-dependent block: Apply a train of depolarizing pulses (e.g., to -20 mV for 20 ms) at a higher frequency (e.g., 5 or 10 Hz).

-

To determine the voltage-dependence of inactivation: Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -40 mV) followed by a test pulse to -20 mV to measure the fraction of available channels.

5. Data Analysis:

-

Measure the peak inward sodium current in the absence and presence of different concentrations of sparteine.

-

Construct concentration-response curves to determine the EC50.

-

Plot the normalized current as a function of prepulse potential to determine the voltage-dependence of inactivation (h∞ curve) and fit with a Boltzmann function.

Molecular Interactions and Binding Site

While direct structural evidence for sparteine's binding site on the sodium channel is lacking, its functional profile strongly suggests an interaction with the local anesthetic receptor site. This site is located in the inner pore of the channel, formed by the S6 transmembrane segments of domains III and IV.[4] The hyperpolarizing shift in inactivation is consistent with sparteine stabilizing the conformation of the S6 segments that constitutes the inactivated state.

Conclusion

Sparteine acts as a sodium channel blocker primarily through a state-dependent mechanism, showing a clear preference for the inactivated state of the channel. This is evidenced by its ability to induce a hyperpolarizing shift in the voltage-dependence of inactivation. This mechanism is consistent with a use-dependent block, where the inhibitory effect is enhanced under conditions of high-frequency channel activity, such as those that can occur during cardiac arrhythmias. While the precise binding site of sparteine on the sodium channel has not been definitively determined, its functional characteristics are analogous to those of well-characterized local anesthetics and Class I antiarrhythmic drugs that bind to the inner pore of the channel. Further research, including studies on specific sodium channel subtypes and mutagenesis experiments, would provide a more detailed understanding of sparteine's molecular interactions and its potential for therapeutic development.

References

- 1. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tonic and phasic block of neuronal sodium currents by 5-hydroxyhexano- 2',6'-xylide, a neutral lidocaine homologue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Fenestropathy of Voltage-Gated Sodium Channels [frontiersin.org]

- 4. Blockade of cardiac sodium channels. Competition between the permeant ion and antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling of Cardiac Sodium Channel with Mexiletine - PMC [pmc.ncbi.nlm.nih.gov]

A Historical Perspective on the Isolation of Sparteine Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparteine, a lupin alkaloid, is a tetracyclic bis-quinolizidine alkaloid that exists as several stereoisomers. The (-)-enantiomer of sparteine is widely used as a chiral ligand in asymmetric synthesis. The historical methods for the isolation and separation of its isomers have been pivotal in the development of chiral resolution techniques. This guide provides a comprehensive overview of the historical and modern methods used to isolate sparteine isomers, with a focus on classical resolution via diastereomeric salt formation and chromatographic techniques.

Historical Overview

The journey to isolate pure sparteine isomers is deeply rooted in the broader history of chiral chemistry. Early efforts did not focus on the direct resolution of racemic sparteine but rather on the resolution of its precursor, lupanine, which could then be reduced to the corresponding sparteine enantiomers.

A landmark study in this area was conducted by Clemo, Raper, and Tenniswood in 1931. Their work detailed the resolution of (±)-lupanine using camphor-sulphonic acids, a classic example of diastereomeric salt crystallization. This foundational work paved the way for obtaining enantiomerically enriched sparteine. More recently, advancements in chiral resolving agents and analytical techniques have led to more efficient methods, including the use of tartaric acid and its derivatives.

Classical Resolution of Sparteine Precursors

The primary historical method for obtaining enantiomerically pure sparteine involves the resolution of its precursor, (±)-lupanine, followed by stereospecific reduction.

Experimental Protocol: Resolution of (±)-Lupanine with Tartaric Acid

This protocol is adapted from modern variations of the classical method.

1. Diastereomeric Salt Formation:

-

Dissolve racemic lupanine in a suitable solvent such as acetone.

-

In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, L-(+)-tartaric acid, in the same solvent.

-

Slowly add the tartaric acid solution to the lupanine solution with constant stirring.

-

The diastereomeric salt of one enantiomer will preferentially crystallize out of the solution due to its lower solubility.

-

Allow the crystallization to proceed, often with cooling to maximize the yield.

2. Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any impurities.

-

The less soluble diastereomeric salt is now isolated.

3. Liberation of the Enantiomerically Enriched Lupanine:

-

Dissolve the isolated diastereomeric salt in water.

-

Add a base, such as sodium hydroxide, to neutralize the tartaric acid and liberate the free base (lupanine).

-

Extract the enantiomerically enriched lupanine with an organic solvent like diethyl ether or dichloromethane.

-

Dry the organic extracts over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent to obtain the purified lupanine enantiomer.

4. Reduction to Sparteine:

-

The enantiomerically enriched lupanine is then reduced to the corresponding sparteine enantiomer using a suitable reducing agent. Historically, this was achieved with reagents like red phosphorus, while modern methods may employ lithium aluminum hydride or other reducing agents.

Quantitative Data from Lupanine Resolution

| Resolving Agent | Precursor | Yield of Diastereomer/Enantiomer | Enantiomeric Excess (ee) | Reference |

| D-camphorsulphonic acid | (±)-Lupanine | 13% of D-(+)-Lupanine | Not Reported | Clemo et al., 1931 |

| L-camphorsulphonic acid | (±)-Lupanine | 9.4% of L-(-)-Lupanine | Not Reported | Clemo et al., 1931 |

| L-Tartaric acid | (±)-Lupanine | 29% of D-(+)-Lupanine | 99.0% | Patent EP2808326A1 |

| D-Tartaric acid | (±)-Lupanine | 30% of L-(-)-Lupanine | 99.5% | Patent EP2808326A1 |

| (-)-O,O'-di-p-toluoyl-L-tartaric acid | (±)-Sparteine Surrogate | 33% of diastereomeric salt | 93:7 er | Firth et al., 2014 |

Chromatographic Separation of Sparteine Isomers

Modern analytical and preparative separations of sparteine isomers rely heavily on chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful tool for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the resolution of a wide range of chiral compounds, including alkaloids like sparteine.

General Experimental Workflow for Chiral HPLC Separation:

-

Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel®) is chosen based on preliminary screening or literature precedent for similar compounds.

-

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol), is selected. The ratio of the solvents is optimized to achieve the best separation (resolution) between the enantiomers.

-

Analysis: The racemic mixture of sparteine is dissolved in the mobile phase and injected into the HPLC system.

-

Detection: A UV detector is commonly used to monitor the elution of the separated isomers.

-

Data Analysis: The retention times of the two enantiomers are recorded, and the resolution factor (Rs) is calculated to quantify the separation efficiency.

Gas Chromatography (GC)

Enantioselective GC, often coupled with mass spectrometry (GC-MS), is another valuable technique for the analysis of volatile chiral compounds. Chiral stationary phases, such as those based on cyclodextrins, are employed to achieve separation.

General Experimental Workflow for Enantioselective GC-MS:

-

Column Selection: A capillary GC column coated with a chiral stationary phase (e.g., a cyclodextrin derivative) is installed in the GC-MS system.

-

Temperature Program: An oven temperature program is developed to ensure good separation of the isomers while maintaining reasonable analysis times.

-

Injection: A solution of the sparteine isomers is injected into the GC, where it is vaporized.

-

Separation and Detection: The isomers are separated as they travel through the chiral column and are subsequently detected by the mass spectrometer, which also provides structural information.

Visualizations

Caption: A timeline of key developments in the classical resolution of sparteine precursors.

Caption: Experimental workflow for the classical resolution of a sparteine precursor.

Caption: A simplified workflow for the chromatographic separation of sparteine enantiomers.

Conclusion

The isolation of sparteine isomers has evolved significantly from the early days of classical chemical resolution to the sophisticated chromatographic techniques used today. The foundational work on the resolution of lupanine laid the groundwork for obtaining enantiomerically pure sparteine, which has had a profound impact on the field of asymmetric synthesis. Modern chromatographic methods now offer rapid and efficient separation of sparteine isomers, facilitating both analytical and preparative scale applications. This guide provides a historical and technical foundation for researchers and professionals working with this important chiral compound.

physical and chemical properties of (+)-sparteine sulfate

An In-depth Technical Guide to the Physical and Chemical Properties of (+)-Sparteine Sulfate

Introduction

This compound sulfate is the sulfate salt of this compound, a quinolizidine alkaloid. It is classified as a Class 1a antiarrhythmic agent, primarily functioning as a sodium channel blocker.[1][2][3][4] Historically, it has also been used as an oxytocic agent to induce labor, though this application has declined.[1][5] This technical guide provides a comprehensive overview of the , detailed experimental protocols for their determination, and a summary of its primary mechanism of action for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The physical and chemical characteristics of this compound sulfate are critical for its handling, formulation, and application in research and development. The data presented below is for the pentahydrate form unless otherwise specified.

Physical Properties

A summary of the key physical properties of this compound sulfate pentahydrate is provided in Table 1.

| Property | Value | References |

| Appearance | Columnar crystals; Off-White to Pale Yellow Solid | [2][6] |

| Melting Point | Decomposes at 136°C; Loses water of crystallization at 100°C | [6] |

| Solubility | Water: 1 g in 1.1 mLAlcohol: 1 g in 3 mLChloroform: Practically insolubleEther: Practically insolubleDMSO: 85 mg/mL (for sulfate) | [6][7] |

| Optical Rotation | [α]D: -22° (c=5, H₂O) | [8] |

Chemical Properties

A summary of the key chemical properties and identifiers for this compound sulfate pentahydrate is provided in Table 2.

| Property | Value | References |

| Chemical Name | (1R,2S,9R,10R)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid;pentahydrate | [9] |

| Molecular Formula | C₁₅H₂₆N₂·H₂SO₄·5H₂O | [6][7][10] |

| Molecular Weight | 422.54 g/mol | [6][7][9][10] |

| CAS Number | 6160-12-9 | [6][7][9][10] |

| pKa (of Sparteine) | pK₁: 2.24pK₂: 9.46 | [6] |

| pH | 3.3 (0.05 molar solution) | [6] |

Mechanism of Action: Sodium Channel Blockade

This compound sulfate's primary pharmacological effect is the blockade of voltage-gated sodium channels in the cardiac cell membrane.[1][4] As a Class 1a antiarrhythmic agent, it reduces the excitability of cardiac cells by stabilizing the cell membrane.[1] This action slows the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and a prolongation of the action potential duration.[1] This ultimately helps to normalize the heart's rhythm in conditions of tachyarrhythmia.[1]

Caption: Mechanism of action of this compound Sulfate on a cardiac sodium channel.

Experimental Protocols

The following sections detail standard laboratory protocols for determining the key .

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range using a digital melting point apparatus.[11][12][13][14][15]

Methodology:

-

Sample Preparation: Ensure the this compound sulfate sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powdered sample into a capillary tube (one end sealed) to a height of 2-3 mm.[12] Tap the tube gently to pack the sample tightly at the bottom.[12]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20°C/min ramp rate) to find an estimated range.[11]

-

Accurate Determination: For an accurate measurement, set the starting temperature to about 15-20°C below the expected melting point.[11][12] Heat at a slow, controlled rate (e.g., 1-2°C/min).[11][13]

-

Observation and Recording: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes liquid. The melting range is T1-T2.

Caption: Workflow for Melting Point Determination via the Capillary Method.

Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining the equilibrium solubility of a compound.[16][17][18]

Methodology:

-

Solvent Preparation: Prepare the desired solvent system (e.g., purified water, buffer of a specific pH). Maintain a constant temperature using a water bath or incubator (e.g., 25°C or 37°C).[18]

-

Sample Addition: Add an excess amount of this compound sulfate to a flask containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.[16]

-

Equilibration: Seal the flask and agitate it at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid using centrifugation and/or filtration (using a filter that does not adsorb the compound).

-

Concentration Analysis: Accurately determine the concentration of this compound sulfate in the clear, saturated filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specified solvent at that temperature.

Specific Optical Rotation Measurement

This protocol describes the use of a polarimeter to measure the specific rotation, a characteristic property of chiral molecules.[19][20][21]

Methodology:

-

Solution Preparation: Accurately weigh the this compound sulfate sample and dissolve it in a known volume of a specified solvent (e.g., water) to achieve a precise concentration (c), expressed in g/mL.

-

Instrument Calibration: Turn on the polarimeter's light source (typically a sodium D-line, 589.3 nm) and allow it to stabilize.[20] Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

-

Sample Measurement: Rinse and fill the polarimeter cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[22] Place the cell in the polarimeter.

-

Record Rotation: Measure the observed angle of rotation (α).[21]

-

Calculate Specific Rotation: Calculate the specific rotation, [α], using the formula: [α] = α / (c × l) Report the temperature and wavelength used for the measurement.

pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constant(s) by monitoring pH changes during titration.[23]

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4, 7, and 10).[23]

-

Sample Preparation: Prepare a solution of this compound sulfate of known concentration (e.g., 1 mM) in purified water.[23] To maintain constant ionic strength, a background electrolyte like KCl can be added.[23]

-

Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer. Purge the solution with nitrogen to remove dissolved CO₂.[23]

-

Titration: Since sparteine is a base, it is first fully protonated by adding a strong acid (e.g., 0.1 M HCl) to a low pH (~2).[23] Then, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The inflection points of the curve represent the equivalence points.

Structural Relationships

This compound sulfate is a salt derived from the parent alkaloid this compound. The common commercially available form is the pentahydrate, which incorporates five molecules of water into its crystal structure.

Caption: Relationship between this compound, its salt, and its hydrated form.

References

- 1. What is Sparteine sulfate used for? [synapse.patsnap.com]

- 2. usbio.net [usbio.net]

- 3. Sparteine sulfate | Sodium Channel | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Sparteine Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Sparteine [drugfuture.com]

- 7. selleckchem.com [selleckchem.com]

- 8. chembk.com [chembk.com]

- 9. Sparteine Sulfate | C15H38N2O9S | CID 72325 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.ucalgary.ca [chem.ucalgary.ca]

- 14. westlab.com [westlab.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. digicollections.net [digicollections.net]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. rudolphresearch.com [rudolphresearch.com]

- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Quantum Chemical Calculations for (+)-Sparteine Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of (+)-sparteine. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational chemistry of this important chiral diamine. This document details the theoretical methodologies, experimental protocols for structural verification, and presents quantitative data in a clear, comparative format.

Introduction to this compound and Its Significance

This compound is a quinolizidine alkaloid that, along with its enantiomer (-)-sparteine, has found significant application in asymmetric synthesis as a chiral ligand. Beyond its utility in synthetic chemistry, sparteine exhibits notable pharmacological properties, including activity as an antiarrhythmic and anticonvulsant agent. Its biological effects are attributed to its interaction with ion channels and receptors, making the understanding of its three-dimensional structure and conformational dynamics crucial for the design of new therapeutic agents.

Quantum chemical calculations have emerged as a powerful tool to complement experimental studies, providing detailed insights into the conformational preferences, electronic structure, and spectroscopic properties of flexible molecules like this compound. This guide will delve into the computational methodologies employed for these investigations and the experimental techniques used for their validation.

Computational Methodology

The conformational landscape of this compound is complex due to its tetracyclic structure and the presence of two nitrogen atoms that can undergo inversion. Density Functional Theory (DFT) has been the predominant method for accurately modeling its structure and properties.

A typical computational workflow for the conformational analysis of this compound is outlined below. This process involves an initial conformational search followed by geometry optimization and energy refinement at a higher level of theory.

Methodological & Application

Application Notes and Protocols: (+)-Sparteine as a Chiral Ligand in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Sparteine, a naturally occurring alkaloid, has long been a cornerstone in asymmetric synthesis, particularly in reactions involving organolithium reagents. Its rigid C2-symmetric structure allows for excellent enantiocontrol in a variety of transformations. However, the commercial availability of only the (-)-enantiomer has historically limited the accessibility of one of the two possible product enantiomers. To address this limitation, significant research has been directed towards the development of synthetic equivalents of the unnatural (+)-enantiomer, leading to the creation of highly effective "(+)-sparteine surrogates".[1][2][3]

These surrogates, often derived from readily available chiral sources like (-)-cytisine, mimic the stereochemical influence of this compound, thereby providing access to the opposite enantiomers of products with comparable and sometimes even superior enantioselectivity.[2][4] This development has broadened the scope of asymmetric synthesis, enabling more flexible and efficient routes to a wide range of chiral molecules, which is of particular interest in the field of drug development.

This document provides detailed application notes and experimental protocols for the use of this compound surrogates in key asymmetric transformations, including asymmetric deprotonation, carbolithiation, and the synthesis of P-stereogenic phosphines.

Key Applications and Reaction Data

The use of this compound surrogates has proven effective in a multitude of asymmetric reactions. Below is a summary of representative transformations and the corresponding quantitative data, highlighting the enantiocomplementary nature of these ligands compared to (-)-sparteine.

| Application | Substrate | Reagents | Ligand | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Asymmetric Deprotonation-Trapping | N-Boc-pyrrolidine | s-BuLi, TMEDA, then Me3SiCl | (-)-Sparteine | 84 | 95:5 er | [3] |

| N-Boc-pyrrolidine | s-BuLi, TMEDA, then Me3SiCl | This compound Surrogate | 84 | 5:95 er | [3] | |

| Asymmetric Lithiation-Substitution | N-Boc-N-(p-methoxyphenyl)benzylamine | s-BuLi, then Bu3SnCl | (-)-Sparteine | 87 | 99:1 er | [3] |

| N-Boc-N-(p-methoxyphenyl)benzylamine | s-BuLi, then Bu3SnCl | This compound Surrogate | 85 | 1:99 er | [3] | |

| Asymmetric Carbolithiation | Cinnamyl alcohol | n-BuLi | (-)-Sparteine | 82 | 83% ee (S) | [5] |

| Cinnamyl alcohol | n-BuLi | This compound Surrogate | 71 | 71% ee (R) | [5] | |

| Synthesis of P-Stereogenic Phosphines | Phenyl(methyl)phosphine-borane | s-BuLi, then oxidative dimerization (CuCl2) | (-)-Sparteine | 77 | 98:2 er | [4] |

| Phenyl(methyl)phosphine-borane | s-BuLi, then oxidative dimerization (CuCl2) | This compound Surrogate | - | 2:98 er | [4] | |

| Asymmetric Lithiation-Trapping of Ferrocene | N,N,N',N'-Tetraisopropylferrocenedicarboxamide | n-BuLi, then I2 | (-)-Sparteine | 85 | >98% ee | [6] |

Experimental Protocols

Asymmetric Deprotonation of N-Boc-pyrrolidine

This protocol details the enantioselective deprotonation of N-Boc-pyrrolidine at the C2 position, followed by trapping with an electrophile. The use of a this compound surrogate leads to the (S)-enantiomer of the product, while (-)-sparteine yields the (R)-enantiomer.

Reaction Scheme:

Caption: Workflow for the asymmetric deprotonation of N-Boc-pyrrolidine.

Materials:

-

N-Boc-pyrrolidine

-

This compound surrogate

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

-

Anhydrous diethyl ether (Et2O) or another suitable aprotic solvent

-

Electrophile (e.g., trimethylsilyl chloride, Me3SiCl)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or nitrogen for inert atmosphere

Procedure:

-

To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, add the this compound surrogate (1.2 equivalents).

-

Add anhydrous diethyl ether (to make a ~0.1 M solution with respect to the substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add s-BuLi (1.2 equivalents) dropwise to the solution. Stir the resulting mixture at -78 °C for 30 minutes.

-

Add N-Boc-pyrrolidine (1.0 equivalent) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for the time specified in the relevant literature (typically 1-3 hours) to ensure complete deprotonation.

-

Add the electrophile (1.5 equivalents) dropwise to the solution at -78 °C.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 2-substituted-N-Boc-pyrrolidine.

-

Determine the enantiomeric excess by chiral HPLC or GC analysis.

Asymmetric Intermolecular Carbolithiation of Cinnamyl Alcohol

This protocol describes the enantioselective addition of an organolithium reagent across the double bond of cinnamyl alcohol, facilitated by a this compound surrogate.

Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. Basic instinct: design, synthesis and evaluation of this compound surrogates for asymmetric synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Research Highlights - People, University of York [york.ac.uk]

- 5. Inter- and intramolecular enantioselective carbolithiation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C2-symmetric planar chiral ferrocene diamides by (-)-sparteine-mediated directed ortho-lithiation. Synthesis and catalytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Enantioselective Deprotonation of N-Boc Pyrrolidine with s-BuLi/(+)-sparteine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective deprotonation of N-Boc pyrrolidine facilitated by the chiral ligand (+)-sparteine in complex with s-butyllithium (s-BuLi). This method is a cornerstone in asymmetric synthesis, enabling the creation of chiral pyrrolidine derivatives that are pivotal building blocks for numerous biologically active compounds and chiral catalysts.

Introduction

The enantioselective functionalization of pyrrolidines is a significant challenge in organic synthesis. The use of a chiral ligand to direct the deprotonation of a prochiral starting material offers an elegant solution. The complex of s-BuLi and the naturally occurring alkaloid (-)-sparteine has been extensively used for the asymmetric deprotonation of N-Boc pyrrolidine.[1][2] However, the commercial availability of both enantiomers of sparteine allows for selective access to either enantiomer of the desired product, making this a versatile synthetic strategy.[3] This protocol focuses on the use of this compound, which leads to the formation of the (R)-2-lithio-N-Boc-pyrrolidine intermediate.

The reaction proceeds via the formation of a complex between s-BuLi and this compound, which then selectively removes one of the two prochiral α-protons of N-Boc pyrrolidine. The resulting configurationally stable organolithium species can then be trapped with various electrophiles to yield enantioenriched 2-substituted pyrrolidines.[1] The choice of solvent and temperature is crucial for achieving high enantioselectivity.[4]

Reaction Mechanism and Stereochemistry

The enantioselective deprotonation is a Complex Induced Proximity Effect (CIPE) based transformation. The s-BuLi/(+)-sparteine complex serves as a chiral base. The mechanism involves the formation of a pre-lithiation complex between the N-Boc pyrrolidine and the chiral base. Within this complex, the steric environment dictated by the C2-symmetric sparteine ligand directs the deprotonation to occur at one specific α-proton, leading to the enantioenriched organolithium intermediate. Computational studies have shown that the transition state leading to the removal of the pro-R proton is sterically favored when using this compound.[5][6] Subsequent reaction with an electrophile proceeds with retention of configuration at the newly formed stereocenter.

Quantitative Data Summary

The following tables summarize representative quantitative data for the enantioselective deprotonation of N-Boc pyrrolidine and subsequent trapping with various electrophiles.

Table 1: Enantioselective Deprotonation of N-Boc Pyrrolidine and Trapping with Electrophiles

| Electrophile | Product | Solvent | Yield (%) | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |

| Me₃SiCl | (R)-N-Boc-2-(trimethylsilyl)pyrrolidine | MTBE | 70 | 95:5 er | [7] |

| PhCHO | (R,S)-N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | Et₂O | 85 | 96% ee | [8] |

| (PhS)₂ | (R)-N-Boc-2-(phenylthio)pyrrolidine | Toluene | 78 | 94% ee | [1] |

| Aryl Bromide (Negishi Coupling) | (S)-N-Boc-2-arylpyrrolidine | MTBE | 46-75 | 84-96% ee | [4] |

Note: The enantioselectivity is highly dependent on the reaction conditions, including the specific batch of s-BuLi, solvent purity, and precise temperature control.

Experimental Protocols

Materials and Equipment:

-

Oven-dried glassware (Schlenk flask, syringes)

-

Inert atmosphere (Nitrogen or Argon)

-

Magnetic stirrer and stir bar

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

N-Boc pyrrolidine

-

This compound